Sodium p-chloro-m-cresolate
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;4-chloro-3-methylphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO.Na/c1-5-4-6(9)2-3-7(5)8;/h2-4,9H,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHAGKRZIJHMNL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59-50-7 (Parent) | |
| Record name | Chlorocresol sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015733229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7035696 | |
| Record name | Sodium p-chloro-m-cresolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7035696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15733-22-9 | |
| Record name | Chlorocresol sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015733229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-chloro-3-methyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium p-chloro-m-cresolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7035696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium p-chloro-m-cresolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SODIUM P-CHLORO-M-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/343KVA8Y38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Toxicokinetics and Biotransformation Pathways
Absorption Kinetics and Bioavailability
p-Chloro-m-cresol can enter the body through multiple routes, including ingestion, skin contact, and inhalation. canada.canih.govresearchgate.netoecd.org The efficiency and mechanisms of absorption can vary significantly depending on the route of exposure.
Following oral ingestion, cresols are generally absorbed through the gastrointestinal tract. canada.caresearchgate.netoecd.org While specific mechanistic studies on Sodium p-chloro-m-cresolate are not extensively detailed in the provided literature, the general behavior of cresol (B1669610) isomers involves absorption from the digestive system into the bloodstream. oecd.org
The skin is a significant route of exposure for p-chloro-m-cresol, particularly due to its use as a preservative in topical creams and lotions. canada.cawikipedia.org Studies indicate that PCMC can be absorbed through the skin. canada.ca The dermal absorption of PCMC has been evaluated in female albino guinea pigs, where the compound was applied via occlusive patches for 24 hours. canada.ca
Research suggests a dermal absorption value of 75% for PCMC when used as an ingredient in cosmetic creams. wikipedia.org This absorption rate can potentially increase to 100% if applied to broken or compromised skin, such as in the case of eczema. wikipedia.org Furthermore, some cresol compounds have been noted to increase the dermal penetration of other chemical agents. nih.govresearchgate.net
Inhalation is another potential route of absorption for cresols. canada.canih.govresearchgate.netoecd.org While environmental exposure to p-chloro-m-cresol from sources like indoor air is generally considered minimal, the respiratory tract remains a viable pathway for uptake. canada.ca Acute inhalation toxicity studies have been conducted, which inherently confirms that the substance can be absorbed by the lungs. nih.gov
Table 1: Summary of p-Chloro-m-cresol Absorption Kinetics
| Route of Exposure | Key Research Findings | Citation |
|---|---|---|
| Gastrointestinal | Cresols are absorbed via the digestive tract after ingestion. | canada.caresearchgate.netoecd.org |
| Dermal | Significant absorption through the skin; estimated at 75% from cosmetic creams and up to 100% on broken skin. | wikipedia.org |
| Respiratory | The respiratory tract is a confirmed route of absorption for cresol compounds. | canada.canih.govresearchgate.net |
Distribution Dynamics within Biological Systems
Once absorbed into the bloodstream, p-chloro-m-cresol is distributed to various tissues and organs throughout the body. oecd.org The extent and pattern of this distribution are key factors in its systemic effects.
Following absorption, cresols are distributed throughout the body. oecd.org However, studies in rats indicate that p-chloro-m-cresol is rapidly metabolized and excreted, which limits its accumulation in tissues. wikipedia.org In one study, up to 95% of the administered dose was excreted in urine and 0.4% in feces within a 24-hour period. wikipedia.org The critical effect identified in a risk assessment for chlorocresol was on the adrenal gland, suggesting it may be a site of distribution or particular sensitivity. canada.ca
Bioaccumulation refers to the gradual accumulation of a substance in an organism. For p-chloro-m-cresol, the potential for bioaccumulation is considered low. canada.caindustrialchemicals.gov.au This is attributed to its low octanol-water partition coefficient (Kow) and low bioconcentration factors (BCFs). wikipedia.org
Regulatory assessments have concluded that chlorocresol does not meet the criteria for bioaccumulation as defined by the Persistence and Bioaccumulation Regulations of the Canadian Environmental Protection Act, 1999. canada.ca An experimental study using European carp (B13450389) reported a low bioconcentration factor of 6.7 to 13. industrialchemicals.gov.au
Table 2: Bioaccumulation Potential of p-Chloro-m-cresol
| Parameter | Finding | Conclusion | Citation |
|---|---|---|---|
| Regulatory Assessment | Does not meet persistence or bioaccumulation criteria. | Low potential for bioaccumulation. | canada.ca |
| Bioconcentration Factor (BCF) | 6.7–13 in European carp. | Low potential to accumulate in aquatic life. | industrialchemicals.gov.au |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| p-Chloro-m-cresol (PCMC) |
Metabolic Fate and Biotransformation Pathways
Upon absorption, p-chloro-m-cresol undergoes significant metabolism, primarily in the liver, before being excreted. wikipedia.orgcanada.canih.gov The biotransformation processes involve both mammalian enzymatic systems and microbial degradation, which can occur in various environments. The compound is generally metabolized rapidly and does not have a tendency to accumulate in tissues. wikipedia.org
Hepatic Metabolism and Conjugation Reactions
The primary route of metabolism for cresols, including PCMC, in mammals is hepatic biotransformation. nih.gov The main reactions are conjugation pathways where the phenolic hydroxyl group is linked with endogenous molecules to increase water solubility and facilitate excretion. nih.govoecd.org
Key hepatic metabolic pathways include:
Glucuronidation: This is a major pathway for phenolic compounds. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid to the hydroxyl group of PCMC, forming a glucuronide conjugate. Studies on the related compound p-cresol (B1678582) in rats and human liver cell lines have demonstrated that glucuronidation is a predominant metabolic step. nih.govmdpi.com In rats injected with p-cresol, 64% of the compound was excreted as p-cresylglucuronide. nih.gov
Sulfation: Another significant conjugation reaction involves the transfer of a sulfonate group to the PCMC molecule, catalyzed by sulfotransferase enzymes, to form a sulfate (B86663) conjugate. nih.gov Along with glucuronidation, this represents a primary detoxification pathway for cresols. oecd.org
Oxidation: Research on p-cresol (4-methylphenol) suggests that a possible, though less dominant, pathway involves the oxidation of the methyl group. nih.gov This can lead to the formation of a reactive quinone methide intermediate, which is then detoxified by conjugation with glutathione. nih.gov The formation of this intermediate is considered a crucial step in the bioactivation and potential toxicity of some cresol derivatives. nih.gov
Microbial Metabolism and Dehalogenation Pathways
Microorganisms play a crucial role in the environmental degradation of PCMC. Several bacterial strains have been identified that can utilize this compound as a carbon and energy source, employing distinct metabolic pathways under different oxygen conditions. nih.gov
A key process in the microbial breakdown of PCMC is dehalogenation, which involves the removal of the chlorine atom from the aromatic ring. wikipedia.org This is a critical step as it typically reduces the toxicity of the compound and makes it more susceptible to further degradation. taylorandfrancis.com
Studies using the facultative bacterium Thauera sp. strain DO have elucidated specific pathways: nih.gov
Aerobic Metabolism: Under aerobic conditions, Thauera sp. DO degrades PCMC through two separate initial pathways. nih.gov
Reductive Dehalogenation: The chlorine atom is removed to form m-cresol (B1676322), which is then further metabolized via a catechol degradation pathway. nih.gov
Methyl Group Oxidation: The methyl group is oxidized to form 4-chlorobenzoate (B1228818). nih.gov
Anaerobic Metabolism: In the absence of oxygen, the primary metabolic step is the rapid dechlorination of PCMC to m-cresol, which then undergoes further degradation. nih.gov
The efficiency of microbial degradation can be enhanced by combining anaerobic and aerobic processes. A two-stage system, starting with anaerobic incubation followed by an aerobic phase, has been shown to degrade PCMC more rapidly than either process alone. nih.gov
| Condition | Metabolic Pathway | Initial Metabolite | Reference |
|---|---|---|---|
| Aerobic | Reductive Dehalogenation | m-Cresol | nih.gov |
| Aerobic | Methyl Group Oxidation | 4-Chlorobenzoate | nih.gov |
| Anaerobic | Dechlorination | m-Cresol | nih.gov |
Identification of Key Metabolites
The metabolites of PCMC vary depending on the metabolic system (mammalian vs. microbial) and the specific pathway.
Mammalian Metabolites:
p-Chloro-m-cresol glucuronide: The product of conjugation with glucuronic acid. nih.govnih.gov
p-Chloro-m-cresol sulfate: The product of conjugation with sulfate. nih.govoecd.org
Microbial Metabolites:
m-Cresol: Formed via reductive dehalogenation by Thauera sp. DO. nih.gov
4-Chlorobenzoate: Formed via methyl group oxidation by Thauera sp. DO. nih.gov
4-Chlorocatechol: An intermediate in the catechol degradation pathway following the formation of m-cresol. wikipedia.orgnih.gov
Fungal metabolism of the related compound p-cresol by Aspergillus fumigatus has identified several transient intermediates, suggesting a pathway involving initial oxidation of the methyl group followed by ring hydroxylation and cleavage. researchgate.netnih.gov These intermediates include 4-hydroxybenzyl alcohol, 4-hydroxybenzaldehyde, and 4-hydroxybenzoic acid. nih.gov
| Metabolic System | Parent Compound | Identified Metabolite | Reference |
|---|---|---|---|
| Mammalian (General) | Cresols | Glucuronide conjugates | nih.gov |
| Mammalian (General) | Cresols | Sulfate conjugates | nih.gov |
| Microbial (Thauera sp. DO) | p-Chloro-m-cresol | m-Cresol | nih.gov |
| Microbial (Thauera sp. DO) | p-Chloro-m-cresol | 4-Chlorobenzoate | nih.gov |
| Microbial (Thauera sp. DO) | p-Chloro-m-cresol | 4-Chlorocatechol | wikipedia.orgnih.gov |
| Fungal (A. fumigatus) | p-Cresol | 4-Hydroxybenzoic acid | nih.gov |
Excretion Patterns and Clearance Mechanisms
Following metabolic conversion into water-soluble conjugates, PCMC is rapidly cleared from the body. wikipedia.org The primary route of elimination is renal excretion, with the metabolites being passed in the urine. wikipedia.orgcanada.canih.gov A minor pathway for excretion can also occur through the lungs. wikipedia.orgcanada.ca
Animal studies have quantified the excretion of PCMC. In rats, a significant portion of an administered dose is excreted within a short timeframe. One study found that up to 95% of the PCMC dose was excreted in the urine within 24 hours, with an additional 0.4% found in the feces. wikipedia.org This demonstrates efficient clearance and a low potential for bioaccumulation. wikipedia.orgcanada.ca Similarly, studies on p-cresol in rats showed that approximately 85% of the compound was recovered in the urine, primarily as its glucuronide metabolite. nih.gov
In Vitro and In Vivo Toxicokinetic Modeling Approaches
Various modeling approaches have been utilized to predict and understand the toxicokinetics of PCMC and related phenolic compounds.
In Vitro Models: These laboratory-based models are crucial for elucidating metabolic pathways and mechanisms of action.
Precision-cut liver slices: Studies using rat liver slices have been instrumental in investigating the metabolism of p-cresol. nih.gov This model helped support the hypothesis that its biotransformation involves the formation of a reactive quinone methide intermediate. nih.gov
Cell Lines: The HepaRG human hepatic cell line, which has metabolic activities comparable to primary human hepatocytes, has been used to study the metabolism and toxicity of p-cresol. mdpi.com Such models allow for the investigation of specific enzymatic pathways, such as the role of UGT enzymes in glucuronide formation. mdpi.com
In Silico and Environmental Models: Computational models are used to predict the environmental fate and distribution of chemicals.
Quantitative Structure-Activity Relationship (QSAR) models: These models predict the rapid degradation of PCMC in the atmosphere through reactions with hydroxyl radicals. industrialchemicals.gov.au
Ecological Risk Classification (ERC): This risk-based approach uses multiple metrics for hazard and exposure to characterize the environmental risk of substances like PCMC. canada.cacanada.ca According to these models, PCMC is not expected to persist in water, soil, or sediment. canada.ca
At present, specific in vivo physiologically based toxicokinetic (PBTK) models for this compound are not extensively documented in the reviewed literature.
Mammalian and Human Health Toxicological Assessments
Acute Toxicity Profiles
The acute toxicity of p-chloro-m-cresol has been evaluated through oral, dermal, and inhalation routes of exposure in various animal models. These studies aim to determine the potential for immediate adverse health effects following a single, high-dose exposure to the substance.
Acute oral toxicity studies have established a range of lethal dose 50 (LD50) values for p-chloro-m-cresol, indicating moderate toxicity upon ingestion. In Sprague-Dawley rats, the oral LD50 was determined to be 5129 mg/kg for males and 3636 mg/kg for females. Another study in Wistar rats reported a lower oral LD50 of 1830 mg/kg. For cresols in general, acute oral LD50 values have been found to be in the 200 to 5000 mg/kg/day range across several species. nih.gov
Interactive Data Table: Oral Acute Toxicity of p-chloro-m-cresol
| Species | Strain | Sex | LD50 (mg/kg) |
|---|---|---|---|
| Rat | Sprague-Dawley | Male | 5129 |
| Rat | Sprague-Dawley | Female | 3636 |
Dermal exposure to p-chloro-m-cresol has been assessed to understand the risks associated with skin contact. In rabbits, dermal application of up to 160 mg/kg of PCMC resulted in irritation and erythema, but no systemic effects were observed. nih.gov The dermal LD50 for chlorocresol in Wistar rats and rabbits has been reported to be greater than 5000 mg/kg of body weight.
The potential for toxicity via the inhalation route has also been investigated. In studies with rats, the 4-hour inhalation lethal concentration 50 (LC50) for p-chloro-m-cresol was found to be greater than 583 mg/m³. nih.gov
Subchronic and Chronic Toxicity Investigations
Repeated or long-term exposure to a substance can lead to the development of adverse health effects that are not observed in acute toxicity studies. Investigations into the subchronic and chronic toxicity of p-chloro-m-cresol and related compounds have identified various target organs and physiological systems that may be affected.
Subchronic and chronic toxicity studies involving the oral administration of cresol (B1669610) mixtures, including p-cresol (B1678582), have revealed several target organs for toxicity. In studies conducted on rats and mice, dietary administration of a mixture of o-cresol (B1677501), m-cresol (B1676322), and p-cresol led to increases in liver and kidney weights, deficits in liver function, and bone marrow hypocellularity. nih.gov Additionally, irritation to the gastrointestinal tract and nasal epithelia, as well as atrophy of female reproductive organs, were noted. nih.gov
In a chronic feeding study in rats, p-chloro-m-cresol was observed to cause a decrease in brain weight in females. A single oral dose of 400 mg/kg of p-chloro-m-cresol in Wistar rats resulted in morphological changes in the liver, including an increase in mitochondria, cytoplasmic vacuolation, dilation of sinusoids, and activation of Kupffer cells.
Changes in biochemical and hematological parameters can serve as important biomarkers of exposure and toxicity. In a subchronic oral toxicity study of p-cresol in Sprague-Dawley rats, dose-related reductions in red blood cell count, hemoglobin concentration, and hematocrit were observed in female rats.
In 90-day studies with o-cresol or a mixture of m/p-cresol, hematology, clinical chemistry, and urinalysis results were reported to be generally unremarkable. nih.gov However, studies on other cresol isomers have indicated potential effects on blood parameters. For instance, subchronic inhalation exposure of rats to o-cresol led to changes in leukocytes, while in guinea pigs, it produced changes in hemoglobin concentrations. nih.gov
Interactive Data Table: Hematological Effects of p-cresol in Female Rats (Subchronic Oral Study)
| Parameter | Effect |
|---|---|
| Red Blood Cell Count | Dose-related reduction |
| Hemoglobin Concentration | Dose-related reduction |
Body Weight and Growth Parameters in Repeated-Dose Studies
Studies on the repeated-dose toxicity of p-chloro-m-cresol (PCMC), the parent compound of sodium p-chloro-m-cresolate, have indicated effects on body weight and growth at higher exposure levels.
In a 90-day study, specific-pathogen-free (SPF) rats were administered chlorocresol in their diet. ornl.gov The findings indicated growth retardation at certain concentrations. ornl.gov A separate 28-day oral toxicity study in Wistar rats showed a significant reduction in body weight gain at a dose of 400 mg/kg bw/day, particularly during the final week of treatment. ornl.gov However, a no-observed-adverse-effect level (NOAEL) was established at 200 mg/kg bw/day in this particular study. ornl.gov Another subchronic study also reported a decrease in body weight gain as a finding. industrialchemicals.gov.au
Table 1: Effects of p-Chloro-m-cresol on Body Weight in Repeated-Dose Rat Studies
| Study Duration | Species | Key Finding | NOAEL |
|---|---|---|---|
| 90 days | SPF Rats | Growth retardation observed. ornl.gov | 150 ppm (approx. 12 mg/kg bw/day) ornl.gov |
| 28 days | Wistar Rats | Significant reduction in body weight gain. ornl.gov | 200 mg/kg bw/day ornl.gov |
Developmental and Reproductive Toxicity Studies
Developmental toxicity studies on p-chloro-m-cresol suggest that effects on embryo-fetal development occur in the presence of maternal toxicity. ornl.govepa.gov
A developmental toxicity study was conducted on pregnant Wistar rats, which were administered p-chloro-m-cresol by gavage from gestation days 6 through 15. industrialchemicals.gov.au The examinations included daily clinical observations, monitoring of food and water intake, and recording of body weights. industrialchemicals.gov.au On gestation day 20, gross pathological examinations were performed, and uteri were assessed for various endpoints including the number of corpora lutea, implantations, and live fetuses. industrialchemicals.gov.au The available data indicate that any observed developmental effects were secondary to maternal toxicity. ornl.gov A developmental NOAEL of 30 mg/kg bw/day was established from one such study. ornl.gov
The available data on the chemical group to which p-chloro-m-cresol belongs suggest it is not expected to cause reproductive toxicity. ornl.gov A reproductive toxicity study involving a mixture of m-cresol and p-cresol in mice found minimal adult reproductive toxicity, which occurred in the presence of systemic maternal toxicity. epa.gov It is important to note that this study was on a mixture containing p-cresol, not solely on p-chloro-m-cresol.
Genotoxicity and Mutagenicity Evaluations
The genotoxic potential of p-chloro-m-cresol has been evaluated in a range of in vitro assays. Generally, cresol ingredients have been found to be non-genotoxic in bacterial and mammalian cell assays. nih.gov
Specific tests on p-chloro-m-cresol have yielded the following results:
Bacterial Reverse Mutation Test (Ames Test): P-chloro-m-cresol was reported as not mutagenic in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, both with and without metabolic activation. ornl.gov
SOS Chromotest: In a modified SOS chromotest using Escherichia coli strain PQ37, p-chloro-m-cresol induced SOS-DNA repair synthesis in the absence of a metabolic activation system. The genotoxicity was reportedly reduced in the presence of a metabolic activation system. industrialchemicals.gov.au
Mammalian Cell Gene Mutation Assay: In a study using Chinese hamster ovary (CHO) cells (at the HPRT locus), p-chloro-m-cresol tested negative for inducing gene mutations, both in the presence and absence of metabolic activation. industrialchemicals.gov.au
Table 2: Summary of In Vitro Genotoxicity Assay Results for p-Chloro-m-cresol
| Assay Type | Test System | Metabolic Activation | Result | Reference |
|---|---|---|---|---|
| Bacterial Reverse Mutation | S. typhimurium | With & Without | Negative | ornl.gov |
| SOS Chromotest | E. coli PQ37 | Without | Positive | industrialchemicals.gov.au |
| SOS Chromotest | E. coli PQ37 | With | Reduced Genotoxicity | industrialchemicals.gov.au |
| Mammalian Cell Gene Mutation | CHO Cells (HPRT locus) | With & Without | Negative | industrialchemicals.gov.au |
In vivo assessments have been conducted to evaluate the potential of p-chloro-m-cresol to induce chromosomal damage in a whole-animal system.
Carcinogenicity Bioassays and Tumorigenic Potential
Based on the available data for the structurally related compound chlorocresol, this compound is not considered to be carcinogenic. The International Agency for Research on Cancer (IARC) has not identified any component of this product, at levels of 0.1% or greater, as a probable, possible, or confirmed human carcinogen. chemicalbook.com Studies on related cresol compounds, such as m-cresol, o-cresol, and p-cresol, have shown no evidence of skin tumors in mice after dermal exposure for 12 weeks. nih.govresearchgate.net
Local Irritation and Corrosivity (B1173158) Assessments
This compound is classified as causing severe skin burns and is corrosive to the skin. echemi.comnih.gov This assessment is supported by animal studies using the parent compound, chlorocresol. In a skin irritation study, 0.5 g of chlorocresol was applied under an occlusive dressing to the shaved skin of six New Zealand White rabbits for four hours. Observations recorded at multiple intervals up to 96 hours post-exposure revealed marked epidermal and dermal necrosis in all animals. The average irritation score was 1.9 out of 4 for erythema and 0.5 out of 4 for oedema. Based on these findings, chlorocresol was determined to be corrosive to the skin of rabbits when applied dermally.
In studies involving humans, clinical patch testing with 2% p-chloro-m-cresol has been shown to produce irritant reactions, which can sometimes be misinterpreted as allergic responses, especially in individuals with multiple patch test sensitivities. nih.govresearchgate.net
| Test Substance | Species | Exposure Duration | Key Findings | Conclusion | Reference |
|---|---|---|---|---|---|
| Chlorocresol (0.5 g) | New Zealand White Rabbit (n=6) | 4 hours (occlusive) | Marked epidermal and dermal necrosis in all animals; Average erythema score: 1.9/4; Average oedema score: 0.5/4. | Corrosive to skin. |
This compound is classified as causing serious eye damage. echemi.comnih.gov This is consistent with findings for chlorocresol, which is considered an ocular irritant. nih.gov In an acute eye irritation study following OECD TG 405, 0.1 g of chlorocresol was instilled into the conjunctival sac of New Zealand White rabbits. This exposure resulted in significant eye damage. Another study found that applying chlorocresol at concentrations of 0.05% and 0.1% in saline for 10 minutes was irritating to rabbit eyes. At 0.05%, a reddened cornea was observed, which reversed within 24 hours. At 0.1%, inflamed eyes were seen, with effects reversing after 106 hours. Because the sodium salt is a moderately strong base, its corrosivity is not expected to be any lower than that of chlorocresol.
| Test Substance | Species | Exposure Details | Key Findings | Conclusion | Reference |
|---|---|---|---|---|---|
| Chlorocresol (0.1 g) | New Zealand White Rabbit | Instilled in conjunctival sac for 24 hours. | Severe eye damage. | Causes serious eye damage. | |
| Chlorocresol (0.05% in saline) | Rabbit | 10-minute application. | Reddened cornea, reversed after 24 hours. | Irritating to eyes. | |
| Chlorocresol (0.1% in saline) | Rabbit | 10-minute application. | Inflamed eyes, reversed after 106 hours. | Irritating to eyes. |
Dermal Sensitization and Allergic Contact Dermatitis
This compound is classified as a skin sensitizer (B1316253) that may cause an allergic skin reaction. echemi.comnih.gov Animal studies on its parent compound, chlorocresol, support this classification. Multiple guinea pig maximization tests have concluded that chlorocresol is a skin sensitizer. In one such test, intradermal induction with 1% chlorocresol and topical administration of 10% chlorocresol resulted in positive reactions in 28 out of 36 animals upon challenge. Another study found it to be extremely sensitizing to the skin of guinea pigs, with 16 out of 19 animals showing positive reactions.
While animal tests show chlorocresol to be a strong sensitizer, reports of human skin sensitization are relatively rare. However, cases of allergic contact dermatitis have been documented, often linked to cosmetic products or occupational exposure. actasdermo.org For instance, it has been identified as a causative agent of allergic contact dermatitis in individuals using topical corticosteroid creams where it is used as a preservative. actasdermo.org In a patch test study involving 1462 eczema patients, positive allergic reactions were observed in 5 individuals. Conversely, a Draize test in 31 male subjects using a 5% concentration did not produce any sensitization reactions.
| Test Type | Species | Induction/Challenge Details | Results | Conclusion | Reference |
|---|---|---|---|---|---|
| Guinea Pig Maximisation Test | Guinea Pig (n=36) | Induction: 1% intradermal, 10% topical. Challenge: 0.1% and 1% topical. | 28/36 animals showed positive reactions. | Skin sensitizer. | |
| Guinea Pig Maximisation Test | Guinea Pig (n=19) | Induction: 5% intradermal, 10% topical. Challenge: 1% topical. | 16/19 animals showed positive reactions. | Extremely sensitizing. | |
| Draize Test | Human (n=31 males) | Induction and challenge with 5% in petrolatum. | No positive reactions observed. | Non-sensitizing at 5%. | |
| Patch Test Study | Human (n=1462 eczema patients) | Application of 2% chlorocresol. | 5/1462 patients showed positive allergic reactions. | Can cause allergic reactions in susceptible individuals. |
Mechanistic Underpinnings of Mammalian Toxicity
The toxicity of this compound is intrinsically linked to its chemical nature as a substituted phenol (B47542). Phenolic compounds can exert toxic effects through several mechanisms. The pronounced local irritation and corrosivity are due to their ability to denature proteins and disrupt cell membranes, leading to cell death and tissue necrosis upon direct contact with skin or eyes. scbt.com
Upon absorption, which can occur dermally, systemically toxic effects may manifest. nih.govscbt.com Like other phenol derivatives, chlorocresol can affect the central nervous and cardiovascular systems. scbt.com Although the precise reaction mechanism in humans is not fully detailed, neurolytic effects have been reported for chlorocresol, similar to phenol. wikipedia.org Systemic absorption of some phenol derivatives can lead to a range of effects including damage to the liver and kidneys. scbt.com The metabolism of p-chloro-m-cresol occurs in the liver, and it is primarily excreted as glucuronide and sulfate (B86663) metabolites via the kidneys. nih.govwikipedia.org
Environmental Fate and Ecotoxicological Impact Assessment
Environmental Persistence and Degradation Dynamics
The persistence of Sodium p-chloro-m-cresolate in the environment is determined by its susceptibility to various abiotic and biotic degradation processes.
Due to the absence of hydrolysable functional groups, p-chloro-m-cresol is not expected to undergo hydrolysis under typical environmental conditions. An evaluation by the Australian Industrial Chemicals Introduction Scheme (AICIS) concluded that the compound is hydrolytically stable at pH 4, 7, and 9. For the structurally similar compound chloroxylenol (PCMX), the hydrolysis half-life was determined to be greater than one year, further supporting the high stability of this class of compounds in aqueous environments.
Table 1: Hydrolytic Stability of p-Chloro-m-cresol
| Parameter | Condition | Result | Source |
|---|---|---|---|
| Hydrolytic Stability | pH 4, 7, and 9 | Stable | |
| Hydrolysis Half-life (t1/2) | pH 4, 7, and 9 | > 1 year (read-across from PCMX) |
The primary mechanism for the removal of this compound from aquatic environments is biodegradation.
There are conflicting reports regarding the ready biodegradability of p-chloro-m-cresol and its sodium salt. A screening test according to a modified OECD guideline found that this compound is readily biodegradable, achieving 83% removal of dissolved organic carbon (DOC) over 28 days. Another study following OECD Test Guideline 301D showed that p-chloro-m-cresol is also readily biodegradable, with 85% oxygen consumption in 28 days, satisfying the 10-day window criterion.
Table 2: Ready Biodegradability of p-Chloro-m-cresol and its Sodium Salt
| Test Substance | Test Guideline | Parameter | Result | Conclusion | Source |
|---|---|---|---|---|---|
| This compound | Modified OECD Screening Test (4-B) | DOC Removal | 83% in 28 days | Readily biodegradable | |
| p-Chloro-m-cresol | OECD TG 301D | O2 Consumption | 85% in 28 days | Readily biodegradable |
While specific studies on the inherent biodegradability of this compound following OECD 302 guidelines were not identified, the positive results from ready biodegradability tests suggest that the compound is, at a minimum, inherently biodegradable. For the related substance chloroxylenol (PCMX), it has been determined to be inherently biodegradable. Inherent biodegradability tests are designed to assess whether a substance has the potential to biodegrade in a favorable environment, and a substance that is readily biodegradable will also be inherently biodegradable. aropha.comibacon.com
This compound is expected to be released to wastewater treatment plants as part of its use in various products. While specific data on the removal efficiency of p-chloro-m-cresol in WWTPs is limited, studies on the biodegradation of its degradation product, p-cresol (B1678582), can provide insight. In a recirculating packed bed biofilm reactor, a p-cresol removal efficiency of 99.36% was achieved at an initial concentration of 100 mg/L. nlc-bnc.ca In continuous-flow immobilized cell reactors, the degradation efficiency for p-cresol was found to be 89.1%. mdpi.com Given that p-chloro-m-cresol itself has been shown to be biodegradable by activated sludge, high removal efficiencies are anticipated in conventional WWTPs.
Table 3: Removal Efficiency of p-Cresol in Wastewater Treatment Systems
| System Type | Initial Concentration | Removal Efficiency | Source |
|---|---|---|---|
| Recirculating Packed Bed Biofilm Reactor | 100 mg/L | 99.36 ± 0.2% | nlc-bnc.ca |
| Continuous-flow Immobilized Cell Reactor | Not specified | 89.1% | mdpi.com |
In terrestrial environments, biodegradation is the principal mechanism for the breakdown of p-chloro-m-cresol. cdc.gov Studies have shown that the compound is expected to biodegrade in soil. A study investigating the persistence of p-chloro-m-cresol in different soil types determined first-order degradation rate constants. In sandy clay soil, the rate constant was 0.0364 day⁻¹, and in silty clay soil, it was 0.0338 day⁻¹. nih.gov This corresponds to half-lives of approximately 19 and 21 days, respectively. Under anaerobic conditions in soil, degradation is expected to be slower. nih.gov The degradation of p-chlorocresol in soil can proceed via two main aerobic pathways: reductive dehalogenation to form m-cresol (B1676322), or methyl group oxidation to yield 4-chlorobenzoate (B1228818). nih.gov
Table 4: Aerobic Soil Degradation of p-Chloro-m-cresol
| Soil Type | Degradation Rate Constant (k) (day-1) | Calculated Half-life (t1/2) (days) | Source |
|---|---|---|---|
| Sandy Clay | 0.0364 | ~19 | nih.gov |
| Silty Clay | 0.0338 | ~21 | nih.gov |
Biotic Degradation in Aquatic Systems
Ecotoxicity to Aquatic Organisms
P-chloro-m-cresol is classified as hazardous to the aquatic environment, demonstrating significant toxicity to a range of organisms. echemi.com
Acute and Chronic Effects on Fish Species
PCMC exhibits toxicity to various fish species. Acute toxicity is typically measured by the LC50 value, the concentration lethal to 50% of the test population over a specified period.
Acute Effects: Acute toxicity tests conducted on 15 different fish species have shown 48- to 96-hour LC50 values ranging from 4.4 to 57.5 mg/L. oecd.org For the freshwater fish Gambusia affinis, the LC50 values for the related compound para-cresol were reported as 40 mg/L at 24 hours and 33 mg/L at 96 hours. researchgate.net
Chronic Effects: Long-term exposure to lower concentrations of PCMC can also have adverse effects. The most sensitive fish species tested for chronic effects is the fathead minnow (Pimephales promelas), which has a No Observed Effect Concentration (NOEC) of 1.35 mg/L. oecd.org
| Effect Type | Species | Value | Exposure Time | Reference |
|---|---|---|---|---|
| Acute (LC50) | Various (15 species) | 4.4 - 57.5 mg/L | 48 - 96 hours | oecd.org |
| Chronic (NOEC) | Pimephales promelas | 1.35 mg/L | Not Specified | oecd.org |
Toxicity to Aquatic Invertebrates (e.g., Daphnia magna)
Aquatic invertebrates are a critical component of freshwater ecosystems and are sensitive to phenolic compounds.
Acute Effects: For four different invertebrate species, 24- to 48-hour LC50 values for PCMC were found to be in the range of 4.9 to >99.5 mg/L. oecd.org Studies focusing on cresols have established their toxicity to the water flea, Daphnia magna. nih.gov
Chronic Effects: Long-term studies have identified Daphnia magna as a sensitive invertebrate species, with a NOEC value of 1 mg/L for p-cresol. oecd.org
| Effect Type | Species | Value | Exposure Time | Reference |
|---|---|---|---|---|
| Acute (LC50) | Various (4 species) | 4.9 - >99.5 mg/L | 24 - 48 hours | oecd.org |
| Chronic (NOEC) | Daphnia magna | 1 mg/L | Not Specified | oecd.org |
Algal Growth Inhibition and Photosynthetic Impact
Algae are primary producers in aquatic systems, and their health is vital for the ecosystem. PCMC can inhibit algal growth and interfere with photosynthesis.
Growth Inhibition: In acute toxicity tests with two algal species, the 48- to 72-hour EC50 values (the concentration that causes a 50% reduction in a measured effect, such as growth) ranged from 21 to 127 mg/L. oecd.org For the species Scenedesmus subspicatus, the 10% effect concentration for growth rate (ErC10) was 4.6 mg/L, and for biomass (EbC10) was 2.3 mg/L. oecd.org
| Effect Type | Species | Value | Exposure Time | Reference |
|---|---|---|---|---|
| Acute (EC50) | Various (2 species) | 21 - 127 mg/L | 48 - 72 hours | oecd.org |
| Chronic (ErC10) | Scenedesmus subspicatus | 4.6 mg/L | Not Specified | oecd.org |
| Chronic (EbC10) | Scenedesmus subspicatus | 2.3 mg/L | Not Specified | oecd.org |
Inhibition of Microbial Activity in Aquatic Systems
P-chloro-m-cresol is recognized for its potent disinfectant, antiseptic, and antimicrobial properties against a wide spectrum of gram-positive and gram-negative bacteria, as well as fungi. herts.ac.ukwikipedia.org This inherent biocidal activity means its release into aquatic environments can inhibit the activity of naturally occurring microbial communities. These microorganisms are essential for nutrient cycling and the decomposition of organic matter. The introduction of PCMC can disrupt these critical ecosystem processes.
Specific Modes of Action in Aquatic Ecotoxicity (Phenolic Mechanism)
The toxicity of p-chloro-m-cresol to aquatic organisms is attributed to its action as a phenolic compound. The primary mode of action is the disruption of cellular membranes. wikipedia.org
The bacteriostatic mechanism involves inducing the leakage of cytoplasmic contents from bacterial cells. wikipedia.org It specifically disrupts the membrane's permeability to essential ions such as potassium and phosphate (B84403). wikipedia.org This leakage leads to the dissipation of the proton motive force across the cell membrane, which is critical for energy production. The result is the uncoupling of cellular respiration from ATP synthesis, effectively shutting down the cell's energy supply and leading to cell death. wikipedia.org This fundamental mechanism of membrane damage is broadly applicable and explains its toxicity across different types of aquatic organisms, from microbes to fish.
Ecotoxicity to Terrestrial Organisms
The introduction of chemical agents into the terrestrial environment can have multifaceted effects on the local biota, ranging from microorganisms to larger invertebrates, which are crucial for soil health and ecosystem stability.
This compound and its parent compound, p-chloro-m-cresol, exhibit broad-spectrum microbial activity, which is fundamental to their function as disinfectants and preservatives. wikipedia.org This activity extends to both gram-positive and gram-negative bacteria, as well as fungi. wikipedia.org The primary mechanism of action for phenolic compounds like PCMC involves inducing cytoplasmic leakage in bacteria, which disrupts membrane permeability and uncouples essential cellular processes. While this is advantageous in industrial and cosmetic applications, the release of this compound into soil ecosystems raises concerns about its impact on beneficial soil microflora.
Specific toxicological data for this compound on soil microorganisms and invertebrates is not widely available in prominent databases. echemi.com However, the inherent biocidal nature of the compound suggests a potential for disruption of microbial communities that are vital for nutrient cycling and soil structure. The impact would likely be dependent on the concentration of the compound in the soil. Studies on related phenolic compounds have shown that biodegradation by indigenous soil fungi and bacteria is a primary mechanism for their removal from the environment, indicating that soil microbes can metabolize these substances, although high concentrations may initially be toxic. cdc.govnih.gov
Similarly, detailed ecotoxicity data for soil invertebrates, such as earthworms, is limited. P-chloro-m-cresol has been documented as being moderately toxic to freshwater invertebrates in acute studies, suggesting a potential for adverse effects on their terrestrial counterparts. epa.gov
Table 1: Antimicrobial Activity Spectrum of p-Chloro-m-cresol (PCMC)
| Organism Type | Activity Noted | Source |
|---|---|---|
| Gram-positive bacteria | Effective | wikipedia.org |
| Gram-negative bacteria | Effective | wikipedia.org |
| Fungi | Effective | wikipedia.org |
The potential for a chemical to migrate through the soil column and contaminate groundwater is governed by its physical and chemical properties, particularly its mobility and persistence in soil. For p-chloro-m-cresol, these characteristics have been evaluated through laboratory measurements and environmental modeling.
The compound is considered to have moderate to high mobility in soil. This is supported by its soil adsorption coefficient (Koc), a measure of its tendency to bind to organic carbon in soil. While a definitive Koc for the sodium salt is not specified, data for the parent compound, p-chloro-m-cresol, is informative. Furthermore, modeling studies conducted by Environment and Climate Change Canada (ECCC) indicate that chlorocresol is not expected to be persistent in soil, water, air, or sediment. canada.cacanada.ca This suggests that natural degradation processes likely limit its accumulation and long-term presence in the soil environment. canada.ca
Despite its mobility, the risk of groundwater contamination may be mitigated by its lack of persistence. Monitoring data from a study in Alberta, Canada, found that chlorocresol was not detected in treated drinking water samples, providing some field evidence that widespread groundwater contamination from current uses may not be occurring. canada.ca The U.S. Environmental Protection Agency (EPA) has also noted that registered uses of p-chloro-m-cresol are unlikely to lead to significant environmental exposures, and thus required only limited data on its environmental dissipation. epa.govepa.gov
Table 2: Physicochemical Properties of p-Chloro-m-cresol (PCMC) Relevant to Leaching Potential
| Property | Value/Observation | Implication for Leaching | Source |
|---|---|---|---|
| Soil Mobility | Moderate to High | Higher potential to move through soil profile | N/A |
| Persistence in Soil | Not expected to be persistent | Lower long-term contamination risk | canada.cacanada.ca |
| Groundwater Monitoring | Not detected in a Canadian drinking water study | Suggests low current risk of drinking water contamination | canada.ca |
Environmental Risk Characterization and Methodological Approaches
To synthesize fate and toxicity data into a coherent assessment of potential harm, regulatory bodies and researchers employ structured risk characterization frameworks and modeling techniques.
A prominent example of a methodological approach is the Ecological Risk Classification of organic substances (ERC) framework used by the Canadian government. canada.cacanada.ca The ERC is a comprehensive, risk-based approach that evaluates substances based on multiple metrics for both environmental hazard and exposure potential. canada.ca
In the case of chlorocresol, this framework was applied to characterize its ecological risk. The analysis concluded that chlorocresol has a low potential for ecological risk, a classification based on findings of both low hazard and low exposure potential under current use conditions in Canada. canada.ca Such frameworks are essential tools for prioritizing chemicals for further assessment and for focusing risk management efforts. canada.cacanada.ca
Environmental exposure modeling is a critical component of risk assessment, particularly when extensive monitoring data is unavailable. epa.gov For chlorocresol, models have been instrumental in predicting its environmental fate. canada.cacanada.ca For instance, models used within the ERC framework predicted its lack of persistence across various environmental compartments, including soil and water. canada.ca
These predictive models are often used in conjunction with available empirical data to refine and validate the risk assessment. canada.ca Data on physical-chemical properties, import/manufacture volumes, and ecotoxicity are collected from scientific literature, databases, and industry surveys to serve as inputs for these models. canada.ca
Synthetic Pathways and Chemical Transformations
Green Synthesis Methodologies for p-Chloro-m-cresol
In an effort to develop more environmentally friendly processes, a green synthesis technique for p-chloro-m-cresol has been developed. This method utilizes m-cresol (B1676322) as the raw material, with tetrachloroethylene (B127269) as the solvent and sulfuryl chloride serving as the chlorinating agent. google.com This process is noted for its short reaction time, high solvent recovery rate, and a clean, environmentally conscious production process suitable for automation. The conversion rate of m-cresol in this process can reach as high as 98%, indicating a significant potential for industrial application. google.com
Key parameters of this green synthesis approach are detailed in the table below.
| Parameter | Value/Range |
| Starting Material | m-Cresol |
| Solvent | Tetrachloroethylene |
| Chlorinating Agent | Sulfuryl chloride |
| Molar Ratio (m-cresol:tetrachloroethylene) | 1:0.5-1.5 |
| Molar Ratio (m-cresol:sulfuryl chloride) | 1:0.9-1.1 |
| Reaction Temperature | 15°C - 35°C (in stages) |
| Pressure | 0-0.05 MPa |
| m-cresol Conversion Rate | Up to 98% |
This interactive table summarizes the conditions for a green synthesis route to p-chloro-m-cresol.
Chlorination Reactions of m-Cresol Precursors
The primary and most established method for producing p-chloro-m-cresol is through the direct chlorination of its precursor, m-cresol. atamankimya.comwikipedia.org This electrophilic aromatic substitution reaction is typically carried out using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. google.comgoogle.com The hydroxyl (-OH) and methyl (-CH₃) groups on the m-cresol ring are ortho-, para-directing activators. The chlorine atom is directed predominantly to the para-position relative to the hydroxyl group (position 4), which is also an ortho-position to the methyl group, yielding 4-chloro-3-methylphenol (B1668792) as the major product. wikipedia.org
Traditional synthesis methods involve the slow addition of sulfuryl chloride to m-cresol, sometimes in a solvent-free, molten state, with the reaction temperature controlled between 30-50°C. google.com One patented method highlights a catalyst-free approach in a molten state at 30-40°C, controlling the conversion rate to between 75-90% to prevent further chlorination of the desired product. google.com
By-product Formation and Impurity Control in Synthesis
During the chlorination of m-cresol, the formation of isomers and polychlorinated derivatives is a significant challenge affecting the purity of the final product. The main impurity is typically the ortho-isomer, 6-chloro-3-methylphenol (o-chloro-m-cresol). google.comgoogle.com Dichlorinated by-products such as 4,6-dichloro-m-cresol can also be formed if the reaction conditions are not carefully controlled. google.comacs.org
Controlling the molar ratio of the reactants is crucial. A molar ratio of sulfuryl chloride to m-cresol between 0.75-0.9:1 is suggested to minimize the formation of these by-products. google.com The separation of these impurities can be difficult due to similar physical properties. For instance, 4,6-dichloro-m-cresol has a boiling point close to that of the target product, p-chloro-m-cresol, complicating purification by distillation. google.com Effective impurity control relies on precise management of reaction temperature, reactant ratios, and conversion rates to suppress the formation of undesired isomers and over-chlorinated products. google.com
Chemical Derivatization and Functionalization Strategies
The chemical structure of p-chloro-m-cresol allows for various derivatization and functionalization reactions, primarily involving its phenolic hydroxyl group.
Esterification: The hydroxyl group can undergo esterification. For example, it reacts with acetic anhydride (B1165640), often in the presence of a catalyst like sulfuric acid, to form the corresponding ester, 4-chloro-3-methylphenyl acetate. wikipedia.org This reaction proceeds via protonation of the hydroxyl group, followed by a nucleophilic attack by the acetic anhydride molecule. wikipedia.org
Oxidation: p-Chloro-m-cresol can be oxidized, for instance by hydrogen peroxide, potentially catalyzed by metal ions. This reaction can lead to the formation of a quinone intermediate, which may be further oxidized to compounds like 4-chlorocatechol. wikipedia.org
Dehalogenation: The chlorine atom on the aromatic ring can be removed through dehalogenation reactions. While chemical methods exist, biological dehalogenation using microorganisms is an area of research, though it requires further development. wikipedia.org
These derivatization strategies are essential for modifying the compound's properties and for preparing analytical standards.
Analytical Methodologies for Compound Characterization and Quantification in Research Studies
A variety of analytical techniques are employed for the characterization and quantification of p-chloro-m-cresol in different matrices.
Chromatographic Methods: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for separating and quantifying p-chloro-m-cresol. nih.govnih.gov GC is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. nih.gov HPLC systems frequently use UV detection. nih.gov For complex biological samples, reverse-phase chromatography is commonly used. researchgate.net
Mass Spectrometry (MS): GC-MS is a powerful tool for both identifying and quantifying p-chloro-m-cresol, providing structural information through its mass spectrum. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it suitable for trace analysis in biological fluids. researchgate.netnih.gov
Sample Preparation and Derivatization: For analysis in biological matrices like plasma or urine, a sample preparation step is often required to release the cresol (B1669610) from conjugates (glucuronides and sulfates), typically through acid hydrolysis. nih.gov To enhance sensitivity and chromatographic performance, especially in LC-MS/MS, derivatization is a common strategy. Derivatizing p-cresol (B1678582) and its analogs with reagents like dansyl chloride has been shown to improve signal intensity and allows for lower detection limits. researchgate.netnih.gov
The table below summarizes common analytical techniques used for cresols.
| Analytical Technique | Sample Matrix | Detection Method | Purpose |
| GC/MS | Water, Soil, Blood | Mass Spectrometry | Identification and Quantification |
| HPLC | Water, Air, Urine | UV, Electrochemical (ED) | Quantification |
| LC-MS/MS | Plasma, Urine | Tandem Mass Spectrometry | High-sensitivity Quantification |
| Fluorescence Spectroscopy | Plasma | Fluorescence Detector | Quantification after extraction |
This interactive table outlines key analytical methods for the determination of cresol compounds.
Mechanistic Basis of Biological and Environmental Activity
Antimicrobial Action Mechanisms
The primary utility of sodium p-chloro-m-cresolate lies in its potent antimicrobial properties. Its mode of action is characteristic of phenolic compounds, targeting fundamental cellular components and processes essential for microbial survival.
The principal mechanism of antimicrobial action for p-chloro-m-cresol is the disruption of microbial cellular membranes. This process involves the molecule partitioning into the lipid bilayer of the cell membrane, which compromises its structural and functional integrity. This interference leads to an increase in membrane permeability, resulting in the uncontrolled leakage of essential intracellular components, such as potassium and phosphate (B84403) ions. The loss of these vital ions disrupts the electrochemical gradients necessary for cell function and viability, ultimately leading to cell death.
Concurrent with the physical disruption of the cell membrane, p-chloro-m-cresol inhibits critical enzymatic systems, particularly those embedded within the membrane. The increased permeability of the membrane leads to the dissipation of the proton motive force. This gradient is crucial for the generation of ATP through oxidative phosphorylation. By uncoupling respiration from ATP synthesis, the compound effectively halts the primary energy production pathway of the microorganism, starving it of the energy required for metabolic activities.
P-chloro-m-cresol exhibits a broad spectrum of antimicrobial activity, demonstrating efficacy against a diverse range of microorganisms. Its bactericidal action is effective against both Gram-positive and Gram-negative bacteria. Furthermore, it is a potent fungicide, active against yeasts and molds. Notably, research has also indicated its effectiveness against prions, which are proteinaceous infectious particles notoriously resistant to conventional disinfection methods.
| Microorganism Type | Effectiveness |
|---|---|
| Gram-Positive Bacteria | Effective |
| Gram-Negative Bacteria | Effective |
| Fungi (Yeasts & Molds) | Effective |
| Prions | Effective |
Structure-Activity Relationships Governing Efficacy and Toxicity
The antimicrobial efficacy of p-chloro-m-cresol is intrinsically linked to its molecular structure. The specific arrangement of its functional groups—a hydroxyl group, a chlorine atom, and a methyl group on a benzene (B151609) ring—determines its physicochemical properties and its interaction with microbial targets.
Phenolic Hydroxyl (-OH) Group : This group is fundamental to the compound's activity. It provides the molecule with its acidic character and the ability to form hydrogen bonds, which facilitates interaction with microbial proteins and membrane components. researchgate.netrsc.org
Chlorine Atom (-Cl) : Halogenation of phenols typically enhances their antimicrobial potency. The chlorine atom increases the lipophilicity (fat-solubility) of the molecule, which improves its ability to penetrate the lipid-rich cell membranes of microorganisms. nih.gov
Bioremediation and Dehalogenation Processes
In the environment, p-chloro-m-cresol can be degraded by microorganisms through specific metabolic pathways. This bioremediation is crucial for its removal from contaminated soil and water. The process often involves dehalogenation, the removal of the chlorine atom, which is a key step in reducing the compound's toxicity.
Studies on the facultative bacterium Thauera sp. have elucidated distinct degradation pathways under different oxygen conditions. nih.govscispace.comresearchgate.net
Anaerobic Degradation : Under anaerobic (oxygen-free) conditions, the primary and most rapid step is reductive dehalogenation. The bacterium removes the chlorine atom from the aromatic ring, transforming p-chloro-m-cresol into m-cresol (B1676322). nih.govscispace.com This initial step is critical as it detoxifies the compound, and the resulting m-cresol can be further degraded. nih.govresearchgate.net
Aerobic Degradation : In the presence of oxygen, Thauera sp. can utilize two separate pathways for degradation. nih.govscispace.com
Dehalogenation Pathway : One pathway begins with the reductive dehalogenation of p-chloro-m-cresol to m-cresol, which is subsequently funneled into the catechol degradation pathway. nih.govscispace.com
Methyl Oxidation Pathway : A second aerobic pathway involves the oxidation of the methyl group. This reaction transforms p-chloro-m-cresol into 4-chlorobenzoate (B1228818) without the initial removal of chlorine. nih.govscispace.com
Research has shown that a two-stage anaerobic-aerobic process can achieve nearly 100% degradation of the compound within 6 hours, demonstrating an efficient method for its bioremediation. nih.govscispace.com
| Condition | Primary Pathway | Initial Metabolite |
|---|---|---|
| Anaerobic | Reductive Dehalogenation | m-Cresol |
| Aerobic | Reductive Dehalogenation | m-Cresol |
| Methyl Group Oxidation | 4-Chlorobenzoate |
Advanced Research Directions and Emerging Topics
Development of Novel Toxicological and Ecotoxicological Test Systems
Traditional toxicological testing has relied heavily on animal models. However, the future of chemical safety assessment is moving towards the development and implementation of New Approach Methodologies (NAMs) that are more efficient, ethical, and mechanistically informative. For a compound like Sodium p-chloro-m-cresolate, this involves a shift towards in vitro and in silico models.
Future research directions include:
High-Throughput Screening (HTS): Utilizing automated, rapid screening of the compound across a wide range of biological assays to identify potential toxicity pathways. For instance, the ToxCast program has already identified weak estrogenic activity for PCMC using HTS assays.
Organ-on-a-Chip Models: Developing microfluidic devices that contain living human cells in a 3D culture to mimic the structure and function of human organs (e.g., liver-on-a-chip, skin-on-a-chip). These models could provide more accurate data on PCMC's metabolism and potential for skin or organ-specific toxicity than traditional animal tests.
Advanced Ecotoxicological Assays: Moving beyond standard acute toxicity tests with fish, daphnia, and algae to include chronic, multi-generational studies and behavioral assays. redox.com Developing test systems that better simulate complex environmental conditions, such as varying pH and temperature, will provide more realistic ecotoxicological profiles. Furthermore, combining passive sampling methods with ecotoxicity testing in marine environments represents a margin of safety approach for assessing environmentally realistic chemical mixtures.
Omics Technologies in Mechanistic and Risk Assessment Studies
"Omics" technologies—genomics, proteomics, and metabolomics—offer an unprecedented, holistic view of the interactions between a chemical and a biological system at the molecular level. nih.gov These approaches are instrumental in moving beyond simple toxicity endpoints to understand the underlying mechanisms of action and improve risk assessment.
Genomics: This involves studying the changes in gene expression (transcriptomics) in an organism, tissue, or cell culture exposed to this compound. It can identify the specific genetic pathways that are activated or suppressed, offering clues about the compound's mode of action, such as its potential to induce oxidative stress or interfere with endocrine signaling. nih.gov
Proteomics: This is the large-scale study of proteins. nih.gov Following exposure to the compound, proteomics can reveal changes in protein expression and post-translational modifications. mdpi.com This can help identify protein biomarkers of exposure or effect and clarify how the compound disrupts normal cellular functions. mdpi.com
Metabolomics: This field analyzes the complete set of small-molecule metabolites within a biological sample. nih.gov By examining the metabolic fingerprint of cells or organisms exposed to this compound, researchers can identify disruptions in key metabolic pathways, providing a sensitive indicator of toxicity. mdpi.com
Integrating these omics datasets can provide a comprehensive systems biology understanding of the compound's effects, linking initial molecular interactions to adverse outcomes and enhancing the accuracy of human health and environmental risk assessments. nih.govmdpi.com
Predictive Modeling for Environmental Fate and Biological Effects
Predictive modeling, particularly the use of Quantitative Structure-Activity Relationship (QSAR) models, is a crucial tool for assessing chemical risks efficiently. nih.gov These computational models predict the physicochemical properties, environmental fate, and toxicological effects of chemicals based on their molecular structure. europa.eutoxicology.org
For p-chloro-m-cresol, QSAR models have been used to predict several key parameters:
Environmental Degradation: Models predict that PCMC will degrade rapidly in the air through reactions with hydroxyl radicals, with an estimated half-life of about 5 hours.
Toxicity Prediction: QSAR models for chlorophenols correlate toxicity with molecular descriptors representing lipophilicity (log K(ow)), electronic effects, and steric effects. nih.gov For PCMC, the mode of toxic action is shared with other phenols, and it is classified as having unspecific reactivity according to the Verhaar scheme, which allows for read-across of toxicological data from similar compounds.
Environmental Distribution: Fugacity calculations, a type of environmental fate model, predict that if released into water, PCMC will primarily remain in the water compartment (around 95.7-97.3%) with a small amount partitioning to sediment (2.6-4.3%). nih.gov
These models are vital for prioritizing chemicals for further testing and for filling data gaps where experimental data is unavailable. epa.govmdpi.com
| Parameter | Model Type | Predicted Outcome | Reference |
|---|---|---|---|
| Atmospheric Degradation | QSAR | Rapid degradation via reaction with hydroxyl radicals (Half-life: ~5 hours) | |
| Aquatic Distribution | Fugacity Model (Level III) | Primarily remains in water (95.7–97.3%) with some partitioning to sediment (2.6–4.3%) | |
| Mode of Action (Toxicity) | OECD QSAR Toolbox | Unspecific reactivity (Verhaar scheme class 3), common to phenols | |
| Biodegradation | Standard STP Exposure Model | Estimated 88% removal from wastewater via partitioning and biodegradation |
Research Gaps in Long-Term Environmental and Health Impacts
Despite its widespread use, significant research gaps remain regarding the long-term effects of this compound.
Chronic Ecotoxicity: While acute toxicity data for aquatic organisms are available, there is a lack of comprehensive data on the chronic, long-term effects of low-level exposure on aquatic ecosystems. More research is needed to understand potential impacts on reproduction, development, and behavior over multiple generations of aquatic life.
Human Health Effects of Chronic Exposure: The exact reaction mechanism in humans is currently unknown. wikiwand.comwikipedia.org While some studies have established No Observed Adverse Effect Levels (NOAELs) from repeated dose studies in animals, data on the consequences of long-term, low-dose human exposure, particularly for sensitive subpopulations, is limited. nih.gov The Canadian government noted that the margins between the critical effect level (decrease in adrenal gland weights) and estimated human exposure levels were potentially inadequate, highlighting a need for more precise exposure data. wikipedia.orgcanada.ca
Environmental Mixture Effects: In the real world, PCMC exists as part of a complex mixture of other chemicals. There is a significant knowledge gap concerning the synergistic or antagonistic toxic effects that may occur when organisms are exposed to PCMC in combination with other common environmental pollutants.
Endocrine Disruption Potential: Although high-throughput screening has identified weak estrogenic activity, the real-world implications of this for both human and wildlife populations at current environmental concentrations are not fully understood and require further investigation.
Sustainable Synthesis and Degradation Strategies
Developing greener chemical processes is a key goal of modern chemistry. Research for this compound focuses on both more sustainable synthesis and more effective degradation methods to minimize its environmental footprint.
Sustainable Synthesis: The current synthesis involves the monochlorination of 3-methylphenol. wikipedia.org Future research could focus on developing catalytic systems that are more selective, reduce waste, use less hazardous reagents, and operate under milder, more energy-efficient conditions.
Biodegradation: Research has shown that PCMC is biodegradable. Specific microorganisms, such as Thauera sp. strain DO, have been isolated that can degrade PCMC under both aerobic (with oxygen) and anaerobic (without oxygen) conditions. nih.govscispace.com Under aerobic conditions, degradation can proceed through two pathways: dehalogenation to m-cresol (B1676322) or methyl oxidation to 4-chlorobenzoate (B1228818). nih.gov A novel and highly effective strategy involves a two-stage anaerobic-aerobic process, which can completely degrade the compound in a shorter timeframe. nih.govscispace.com
Advanced Oxidation Processes (AOPs): AOPs are a promising technology for treating wastewaters containing persistent organic compounds. researchgate.net These processes use powerful oxidizing agents, such as hydroxyl radicals, to break down complex molecules. For PCMC, oxidation using hydrogen peroxide (H₂O₂) can lead to the formation of intermediates like 4-chlorocatechol, which can be further degraded. wikiwand.comwikipedia.orgmdpi.com Other AOPs, such as those involving ozone or UV light, could also be effective. researchgate.net
Biological Dehalogenation: This strategy uses microorganisms to specifically remove the chlorine atom from the molecule, which is often the rate-limiting step in degradation and a key factor in its toxicity. wikiwand.comwikipedia.org While promising, the use of biological methods for dehalogenation is still a relatively new field that requires further research and development. wikiwand.comwikipedia.org
| Strategy | Description | Key Findings / Mechanism | Reference |
|---|---|---|---|
| Aerobic Biodegradation | Degradation by microorganisms (e.g., Thauera sp.) in the presence of oxygen. | Two pathways identified: 1) Reductive dehalogenation to m-cresol, followed by catechol degradation. 2) Methyl oxidation to 4-chlorobenzoate. | nih.govscispace.com |
| Anaerobic Biodegradation | Degradation by microorganisms in the absence of oxygen. | Rapid dechlorination to m-cresol is the first step, followed by further degradation. | nih.govscispace.com |
| Two-Stage Anaerobic-Aerobic Process | A sequential process utilizing both anaerobic and aerobic conditions. | Demonstrated nearly 100% degradation of 0.3 mM PCMC within 6 hours, faster than either process alone. | nih.gov |
| Advanced Oxidation Process (AOP) | Chemical oxidation using highly reactive species like hydroxyl radicals. | Oxidation with hydrogen peroxide (H₂O₂) attacks the aromatic ring, forming a quinone intermediate and then 4-chlorocatechol. | wikiwand.comwikipedia.org |
| Biological Dehalogenation | Microorganism-mediated removal of the chlorine atom. | Reduces toxicity and is a key initial step in some biodegradation pathways. Still an emerging research area. | wikiwand.comwikipedia.org |
Q & A
Q. What advanced techniques are recommended for detecting this compound degradation products in complex biological matrices?
- Methodological Answer : Employ solid-phase extraction (SPE) followed by GC-MS/MS to isolate and identify metabolites (e.g., chlorinated cresols). Use isotopic dilution for quantification in tissues or environmental samples .
Methodological Notes
- Data Analysis : For contradictory results, leverage tools like RevMan for meta-analysis and PRISMA frameworks for systematic reviews .
- Regulatory Compliance : Cross-reference EPA CompTox Dashboard and EU ECHA databases for updated hazard classifications .
- Instrumentation : Prioritize techniques with high sensitivity (e.g., LC-MS/MS for trace-level detection) and validate methods per ISO/IEC 17025 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
